molecular formula C21H24ClNO B1250538 (1R,5S)-3beta-(4-Chlorobenzhydryloxy)tropane

(1R,5S)-3beta-(4-Chlorobenzhydryloxy)tropane

Cat. No. B1250538
M. Wt: 341.9 g/mol
InChI Key: OCAXFDULERPAJM-WHSGIHJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clobenztropine is a diarylmethane.

Scientific Research Applications

  • Monoamine Transporter Binding Properties : One study synthesized and evaluated the monoamine transporter binding properties of 3β-(3',4'-disubstituted phenyl)tropane-2β-carboxylic acid methyl esters, including analogs similar to "(1R,5S)-3β-(4-Chlorobenzhydryloxy)tropane" (Carroll et al., 2005). These compounds were found to have high affinity for both dopamine and serotonin transporters (DAT and 5-HTT, respectively).

  • Structure-Activity Relationship Studies : Another study focused on synthesizing various analogs and evaluating their structure-activity relationships for binding at monoamine transporters (Jin, Navarro, & Carroll, 2009). This research is crucial for understanding how structural modifications of tropane derivatives affect their interaction with these transporters.

  • Ligand Binding and Dopamine Transporter Affinity : A different research project explored the synthesis of nortropane derivatives and their inhibitory properties on dopamine, serotonin, and norepinephrine transporters (Emond et al., 1997). This study is relevant for understanding the selectivity and potency of such compounds towards the dopamine transporter.

  • Pharmacotherapy for Treating Cocaine Abuse : The behavioral pharmacology and monoamine transporter binding properties of a series of 3β-(substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)tropanes were examined, with relevance to the pharmacotherapy for treating cocaine abuse (Carroll et al., 2004).

  • Remote Binding Domain on the Dopamine Transporter : A study synthesized a series of 4'-substituted 3β-phenyltropane-2β-carboxylic acid methyl esters to better define the pharmacophore for the cocaine binding site on the DAT, suggesting a previously unknown remote binding domain (Blough et al., 2002).

  • Radiosynthesis and Biological Evaluation : The radiosynthesis and biological evaluation of carbon-11 and iodine-123 labeled 2β-carbomethoxy-3β-[4'-((Z)-2-haloethenyl)phenyl]tropanes as candidate radioligands for in vivo imaging of the serotonin transporter were also explored (Plisson et al., 2004).

  • Novel Tropane Analogues for PET Imaging : Evaluation of novel tropane analogues compared with the binding characteristics of known ligands for positron emission tomography was conducted, highlighting the potential of these compounds in neuroimaging (Sihver et al., 2007).

  • Development of 3-Phenyltropane Analogues : A study on the development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter was also notable (Jin, Navarro, & Carroll, 2008).

properties

Product Name

(1R,5S)-3beta-(4-Chlorobenzhydryloxy)tropane

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

(1R,5S)-3-[(4-chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C21H24ClNO/c1-23-18-11-12-19(23)14-20(13-18)24-21(15-5-3-2-4-6-15)16-7-9-17(22)10-8-16/h2-10,18-21H,11-14H2,1H3/t18-,19+,20?,21?

InChI Key

OCAXFDULERPAJM-WHSGIHJSSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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